- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
Cas no 934542-76-4 (5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid)
![5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid structure](https://ja.kuujia.com/scimg/cas/934542-76-4x500.png)
934542-76-4 structure
Product name:5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
CAS No:934542-76-4
MF:C22H20N2O4S
Molecular Weight:408.470204353333
MDL:MFCD32876807
CID:1981056
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-[3-(Ethylsulfonyl)phenyl]-4,8-dimethyl-9H-pyrido[2,3-b]indole-7 -carboxylic acid
- SureCN725001
- 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylicacid
- 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazol
- 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
- PubChem23332
- SBB101218
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide
- 5-[3-(diethylaminomethyl)-1-octyl-1H-indol-5-yl]pyrimidin-2-amine
- CTK3I6433
- 5-[3-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadizole
- 5-(3-diethylaminomethyl-1-octyl-1H-indol-5-yl)pyrimidin-2-ylamine
- 5-(3-(ETHYLSULFONYL)PHENYL)-4,8-DIMETHYL-9H-PYRIDO[2,3-B]INDOLE-7-CARBOXYLIC ACID
- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid (ACI)
- 5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid
-
- MDL: MFCD32876807
- インチ: 1S/C22H20N2O4S/c1-4-29(27,28)15-7-5-6-14(9-15)17-10-16(22(25)26)13(3)20-19(17)18-8-12(2)11-23-21(18)24-20/h5-11H,4H2,1-3H3,(H,23,24)(H,25,26)
- InChIKey: GYVKQSOJRVOTQA-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=C2C(C3C(N2)=NC=C(C)C=3)=C(C2C=C(S(CC)(=O)=O)C=CC=2)C=1)O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 4
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334204-250mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 250mg |
$1609 | 2021-08-18 | |
ChemScence | CS-M1277-100mg |
5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 100mg |
$495.0 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2024-07-19 | |
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2025-02-25 | |
Chemenu | CM334204-100mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 100mg |
$901 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057531-250mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 98% | 250mg |
¥21600.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E61610-100mg |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 98% | 100mg |
¥8032.0 | 2023-09-07 | |
Chemenu | CM334204-5g |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 5g |
$171 | 2021-08-18 | |
Chemenu | CM334204-1g |
5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid |
934542-76-4 | 95%+ | 1g |
$3229 | 2022-06-09 | |
eNovation Chemicals LLC | Y1191069-0.25g |
5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic Acid |
934542-76-4 | 95% | 0.25g |
$2750 | 2025-02-19 |
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid 合成方法
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Reference
- Pyrido[2,3-b]indole derivatives as kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sulfuric acid ; 120 °C
Reference
- Integrated Cross-Coupling Strategy for an α-Carboline-Based Aurora B Kinase InhibitorJournal of Organic Chemistry, 2015, 80(3), 1564-1568,
Synthetic Circuit 4
Reaction Conditions
Reference
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-n-(1-methylpiperidin-4-yl)-9h-pyrido[2,3-b]indole-7-carboxamide and methods of use therefor, United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide for disease treatment, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Polymorphs of hydrochloride salt of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide to treat a diseases involving kinase activity, World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Dimethylacetamide , Water ; 3.5 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, < 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, < 30 °C
Reference
- Preparation of α-carbolines via palladium-catalyzed cyclization of diarylamines., World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylacetamide , Water ; 2 h, 100 °C; 100 °C → 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 5 - 6, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 5 - 6, rt
Reference
- Integrated Pd-catalyzed cross-coupling strategies for furnishing α-carbolinesTetrahedron, 2017, 73(40), 5946-5958,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt
Reference
- Preparation of pyridoindoles as kinase inhibitors, United States, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, 120 °C; 120 °C → rt; cooled
Reference
- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Raw materials
- 9H-Pyrido[2,3-b]indole-7-carboxylic acid, 5-[3-(ethylsulfonyl)phenyl]-3,8-dimethyl-, methyl ester
- (3-(ethylsulfonyl)phenyl)boronic acid
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid Preparation Products
5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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10. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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